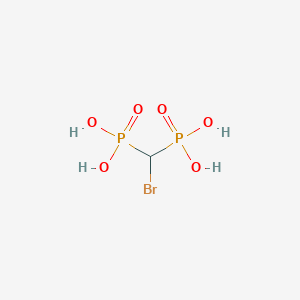

Bromomethylenebis(phosphonic acid)

Vue d'ensemble

Description

Synthesis Analysis

- Synthesis Routes: A facile route to synthesize 2-substituted 1,1-cyclopropanediylbis(phosphonates) from bromomethylenebis(phosphonates) involves the use of electron-deficient alkenes as Michael acceptors in the presence of thallium(I) ethoxide, followed by conversion into the corresponding free acids (Yuan, Li, & Ding, 1992).

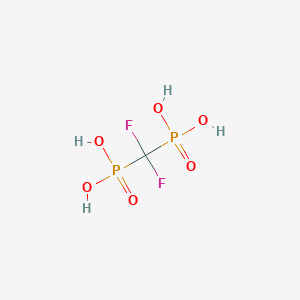

Molecular Structure Analysis

- Structural Characteristics: The phosphonic acid functional group in bromomethylenebis(phosphonic acid) is notable for its phosphorus atom bonded to three oxygen atoms and one carbon atom. This unique structure enables a wide range of applications due to its structural analogy with phosphate (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Chemical Reactions and Properties

- Chemical Reactivity: The phosphonic acid derivatives of bromomethylenebis(phosphonic acid) exhibit interesting chemical reactivity, such as in the formation of coordination polymers and metal-organic frameworks (Beyer, Homburg, Albat, Stock, & Lüning, 2017).

Physical Properties Analysis

- Stability and Solubility: Phosphonated polymers derived from bromomethylenebis(phosphonic acid) are known for their excellent thermal, oxidative, and dimensional stability. These polymers also demonstrate low methanol permeability and reasonable proton conductivity, making them suitable for various industrial applications (Liu, Robertson, Guiver, Shi, Navessin, & Holdcroft, 2006).

Chemical Properties Analysis

- Phosphonic Acid Group: The phosphonic acid group in bromomethylenebis(phosphonic acid) contributes significantly to its chemical properties. This group is employed in various applications due to its coordination or supramolecular properties (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Applications De Recherche Scientifique

Synthesis of Cyclopropanediylbis(phosphonates)

Bromomethylenebis(phosphonates) react with electron-deficient alkenes, leading to the synthesis of 2-substituted 1,1-cyclopropanediylbis(phosphonates). These compounds have applications in various chemical synthesis processes due to their unique chemical structure and reactivity properties (Yuan, Li, & Ding, 1991).

Functionalization of Surfaces and Materials

Bromomethylenebis(phosphonic acid) derivatives are used for functionalizing surfaces and materials. This process is integral in the development of supramolecular materials, hybrid materials, and the functionalization of various surfaces for analytical and bioactive purposes. These functionalized materials find applications in diverse research fields, including chemistry, biology, and physics (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Development of Polymeric Electrolyte Membranes

Bromomethylenebis(phosphonic acid) derivatives are utilized in the synthesis of high-molecular-weight polymers with excellent thermal, oxidative, and dimensional stability. These polymers, such as phosphonated fluorinated poly(aryl ether), show promise as polymeric electrolyte membranes for fuel cell applications due to their low methanol permeability and reasonable proton conductivity (Liu, Robertson, Guiver, Shi, Navessin, & Holdcroft, 2006).

Synthesis of Novel Organic Molecules

The structural features of ω-bromoalkylphosphonates, derived from bromomethylenebis(phosphonic acid), are pivotal in the tailored functionalization of complex organic molecules. These molecules have significant potential for biomedical and photo(electro)chemical applications due to their high affinity with metal-oxides (Forchetta, Conte, Fiorani, Galloni, & Sabuzi, 2021).

Control of Surface/Interface Properties

Phosphonic acids, including derivatives of bromomethylenebis(phosphonic acid), are increasingly used to control surface and interface properties in the development of various materials and devices. Their applications include creating organic electronic devices, photovoltaic cells, biomaterials, biosensors, and nanostructured composite materials (Guerrero, Alauzun, Granier, Laurencin, & Mutin, 2013).

Enhancing Hybrid Capacitor Performance

Bromomethylenebis(phosphonic acid)-derived materials are used for the growth of polymers from nanoparticles to enhance the performance of hybrid capacitors. This is achieved by embedding barium titanate cores in the grafted polymer, improving energy density, mechanical flexibility, and ease of processability (Paniagua, Kim, Henry, Kumar, Perry, & Marder, 2014).

Safety And Hazards

Orientations Futures

Phosphonic acids have found use in numerous fields, especially chemistry and biochemistry . The diverse nature of this compound has led to ongoing research to explore its further potential uses . The development of new high-efficiency composite dry powders requires a better understanding of fundamental physical-chemical mechanisms of their effects on flame .

Propriétés

IUPAC Name |

[bromo(phosphono)methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5BrO6P2/c2-1(9(3,4)5)10(6,7)8/h1H,(H2,3,4,5)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBWYLXFNPONGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=O)(O)O)(P(=O)(O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5BrO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147443 | |

| Record name | Bromomethylenebis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromomethylenebis(phosphonic acid) | |

CAS RN |

10596-21-1 | |

| Record name | Bromomethylenebis(phosphonic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromomethylenebis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B24052.png)

![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)

![[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine](/img/structure/B24110.png)